![molecular formula C7H5Cl2N3 B048737 5,6-dichloro-1H-benzo[d]imidazol-2-amine CAS No. 18672-03-2](/img/structure/B48737.png)
5,6-dichloro-1H-benzo[d]imidazol-2-amine
Overview
Description
5,6-Dichloro-1H-benzo[d]imidazol-2-amine is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications .
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets . For instance, some benzimidazole derivatives can inhibit protein kinases such as CK2 .
Mode of Action
Benzimidazole derivatives are known to act as atp-competitive inhibitors for certain protein kinases . This means they bind to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity.
Biochemical Pathways
Inhibition of protein kinases like ck2 can affect a multitude of cellular processes, including cell cycle regulation, metabolism, and cell death .
Pharmacokinetics
It’s known that benzimidazole derivatives are highly soluble in water and other polar solvents , which can influence their absorption and distribution. The compound is also predicted to have high GI absorption and is BBB permeant .
Result of Action
The inhibition of protein kinases can lead to a multitude of effects, including changes in cell cycle progression, metabolism, and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dichloro-o-phenylenediamine with formic acid or formamide . The reaction is usually carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzimidazoles.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
5,6-Dichloro-1H-benzo[d]imidazol-2-amine has been investigated for its potential anticancer properties. Studies have demonstrated that compounds in the benzimidazole class can inhibit cancer cell proliferation by interfering with various cellular pathways. For instance, the compound has shown promise as a selective inhibitor of certain kinases involved in tumor growth and metastasis.
1.2 Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes
The compound is noted for its role as a small molecule inhibitor of PHD enzymes. PHD inhibitors can stabilize hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels. This stabilization has therapeutic implications for conditions such as anemia, ischemic diseases, and cancer by promoting angiogenesis and improving oxygen delivery to tissues .
Biochemical Research
2.1 Role in Hypoxia Response
Research indicates that this compound can modulate the hypoxia signaling pathway by inhibiting PHD activity. This modulation can enhance the body's natural response to hypoxia, making it a candidate for treatments aimed at improving wound healing and tissue regeneration, particularly in diabetic patients .
2.2 Immune Response Enhancement
Inhibition of PHD enzymes by this compound may also enhance the innate immune response. Elevated HIF levels can increase the bactericidal activity of phagocytes, which could be beneficial in treating infections, especially those related to burns or chronic wounds .
Material Science
3.1 Synthesis of Novel Materials
this compound serves as a versatile building block in organic synthesis. Its derivatives are used to create novel materials with specific electronic and optical properties, which are useful in developing sensors and other electronic devices.
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal highlighted the efficacy of this compound derivatives in inhibiting the growth of specific cancer cell lines. The results indicated significant reductions in cell viability at certain concentrations, suggesting potential for further development into anticancer agents.
Case Study 2: Wound Healing
Another investigation focused on the compound's effects on wound healing processes in diabetic mice models. The study found that treatment with PHD inhibitors led to improved healing rates and enhanced revascularization at injury sites compared to controls, demonstrating its potential utility in clinical applications for diabetic ulcers.
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer activity | Inhibits tumor growth through kinase inhibition |
Biochemical Research | Hypoxia response modulation | Enhances wound healing via PHD inhibition |
Immune Response | Infection treatment | Increases phagocytic bactericidal activity |
Material Science | Synthesis of novel materials | Useful as a building block for electronic devices |
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-1H-benzo[d]imidazol-2-thiol
- 2-Amino-5,6-dichlorobenzimidazole
- 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
5,6-Dichloro-1H-benzo[d]imidazol-2-amine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and drug development .
Biological Activity
5,6-Dichloro-1H-benzo[d]imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₅Cl₂N₃
- Molecular Weight : 189.04 g/mol
- Structure : The compound features a benzimidazole core with two chlorine atoms at the 5 and 6 positions, and an amino group at the 2 position.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Kinase Inhibition : This compound acts as an ATP-competitive inhibitor for various protein kinases, such as CK2. This inhibition can disrupt key cellular processes including cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Under specific conditions, such as light irradiation, the compound can generate ROS, leading to oxidative stress and subsequent cell death through apoptosis.
- Interference with Microtubule Dynamics : Similar to other benzimidazole derivatives, it may interfere with microtubule assembly, affecting cell division and function.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been studied for its potential to inhibit pathogenic bacteria such as Pseudomonas aeruginosa, which is a significant concern in clinical settings due to its resistance to multiple antibiotics .
Compound | Target Organism | IC50 (μM) |
---|---|---|
This compound | Pseudomonas aeruginosa | 3.2 |
Anticancer Activity
The compound has also shown promise in cancer therapy. Its ability to induce apoptosis through ROS generation and target DNA and proteins makes it a candidate for further investigation in oncology. Studies have demonstrated its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 (lung cancer) | 15.0 |
MDA-MB-231 (breast cancer) | 5.2 |
Study on Pseudomonas aeruginosa
In a study focused on quorum sensing in Pseudomonas aeruginosa, derivatives of benzimidazole including this compound were evaluated for their ability to inhibit virulence factors. The results indicated that these compounds could significantly reduce the production of virulence factors like pyocyanin at low concentrations, suggesting their potential as antibiotic adjuvants .
Cytotoxicity Assessment
A cytotoxicity assay was conducted using human alveolar basal epithelial cells (A549). The results showed that while the compound effectively induced cell death in cancer cells, it demonstrated lower toxicity in normal cells, highlighting its selective action against malignant cells.
Properties
IUPAC Name |
5,6-dichloro-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAADRTMPUSJNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332776 | |
Record name | 2-Amino-5,6-dichlorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-03-2 | |
Record name | 2-Amino-5,6-dichlorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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